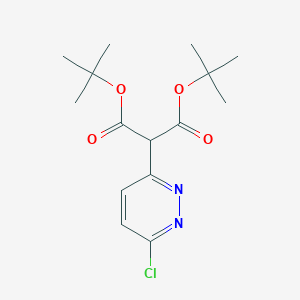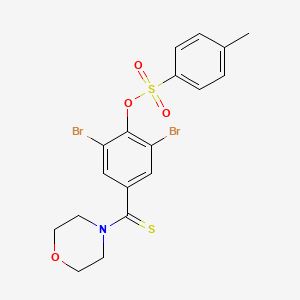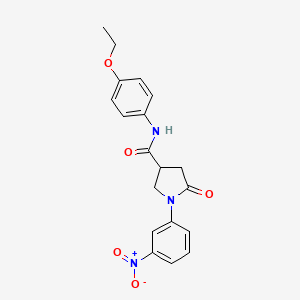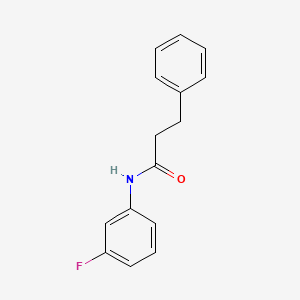![molecular formula C16H21Br2N3O3 B11101146 (3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isopropylbutanamide](/img/structure/B11101146.png)
(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isopropylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{(E)-2-[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-ISOPROPYLBUTANAMIDE” is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-{(E)-2-[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-ISOPROPYLBUTANAMIDE” typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The starting material, 2,4-dibromo-5-methylphenol, undergoes a reaction with chloroacetic acid in the presence of a base to form 2-(2,4-dibromo-5-methylphenoxy)acetic acid.
Hydrazone Formation: The phenoxyacetic acid derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Isopropylbutanamide: The hydrazone intermediate is coupled with N-isopropylbutanamide under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy and hydrazone moieties.
Reduction: Reduction reactions could target the hydrazone group, converting it to the corresponding amine.
Substitution: The bromine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of “3-{(E)-2-[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-ISOPROPYLBUTANAMIDE” would depend on its specific application. For example, if used as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. Molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-5-methylphenol: A precursor in the synthesis of the target compound.
Hydrazones: A class of compounds with similar hydrazone functional groups.
Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetic acid moieties.
Uniqueness
The uniqueness of “3-{(E)-2-[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-ISOPROPYLBUTANAMIDE” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H21Br2N3O3 |
|---|---|
Molecular Weight |
463.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C16H21Br2N3O3/c1-9(2)19-15(22)6-11(4)20-21-16(23)8-24-14-5-10(3)12(17)7-13(14)18/h5,7,9H,6,8H2,1-4H3,(H,19,22)(H,21,23)/b20-11+ |
InChI Key |
QKHLRZMPFNRHRU-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B11101071.png)

![N-{5-[(2-cyanoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11101077.png)
acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide](/img/structure/B11101083.png)
![N-(2-methylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11101090.png)

![4,4'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis{N-[(Z)-(4-nitrophenyl)methylidene]aniline}](/img/structure/B11101100.png)

![Ethyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11101103.png)

![N-(4-bromophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11101112.png)

![1-(3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone](/img/structure/B11101137.png)
![(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B11101142.png)
